A Technical Guide to the Physicochemical Properties of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS: 35375-74-7)
A Technical Guide to the Physicochemical Properties of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS: 35375-74-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, CAS Number 35375-74-7. As a key intermediate in the synthesis of pharmaceuticals and specialized chemical compounds, a thorough understanding of its characteristics is critical for researchers and drug development professionals. This document details the compound's chemical identity, core physical properties, spectroscopic profile, and analytical methodologies. Furthermore, it presents standardized experimental protocols for property determination and outlines crucial safety and handling procedures to ensure safe and effective laboratory use.
Introduction
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal and materials chemistry. Its molecular architecture is defined by an aniline core functionalized with three distinct substituents: a chloro group, a nitro group, and a trifluoromethyl group. The interplay of these functional groups dictates the compound's reactivity, solubility, and electronic properties.
The presence of strong electron-withdrawing groups—the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties—significantly deactivates the aromatic ring, influencing its reactivity in electrophilic substitution reactions.[1] The trifluoromethyl group, in particular, enhances lipophilicity, a key parameter in drug design for modulating membrane permeability and metabolic stability. The nitro and amino groups provide reactive sites for further chemical elaboration, making this compound a versatile building block for constructing more complex molecules, such as fused imidazole biocides.[2][3] This guide serves as a foundational resource for scientists leveraging these properties in their research and development endeavors.
Chemical Identity and Core Properties
A precise understanding of the compound's identity is the cornerstone of any scientific investigation. The fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35375-74-7 | [2][4][5] |
| Molecular Formula | C₇H₄ClF₃N₂O₂ | [5] |
| Molecular Weight | 240.57 g/mol | [5] |
| IUPAC Name | 5-Chloro-2-nitro-4-(trifluoromethyl)aniline | [5] |
| Common Synonyms | 4-Amino-2-chloro-5-nitrobenzotrifluoride; 3-Chloro-6-nitro-4-(trifluoromethyl)aniline; 5-Chloro-4-(trifluoromethyl)-2-nitroaniline | [5] |
| Appearance | Light brown to yellow solid | [4] |
Chemical Structure:
Figure 1. 2D Structure of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline.
Physical and Chemical Properties: A Quantitative Overview
The physical and chemical properties of a compound govern its behavior in various experimental and physiological systems. This section provides quantitative data for 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, which is essential for reaction setup, purification, and formulation development.
| Property | Value | Method/Notes | Source(s) |
| Melting Point | 112 - 114 °C | Experimental | [6] |
| Boiling Point | 310.7 ± 42.0 °C | Predicted | [4] |
| Density | 1.614 ± 0.06 g/cm³ | Predicted | [4] |
| pKa | -3.78 ± 0.25 | Predicted | [4][7] |
| Solubility | No quantitative data available. Expected to have low aqueous solubility and higher solubility in organic solvents. | See Protocol 5.2 | [8] |
The strongly negative predicted pKa indicates that the aniline amine group is a very weak base. This is a direct consequence of the powerful electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group on the aromatic ring, which delocalize the lone pair of electrons from the nitrogen atom, making it less available for protonation.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While specific spectra for this compound are available from commercial suppliers, this section outlines the expected characteristic features.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals in the aromatic region. Due to the substitution pattern, two aromatic protons will appear as singlets or narrowly coupled doublets. The chemical shifts will be significantly downfield due to the deshielding effects of the nitro and trifluoromethyl groups. The amine (-NH₂) protons will typically appear as a broad singlet, the position of which can be concentration and solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms. The carbons bonded to the chloro and nitro groups will also have distinct chemical shifts influenced by their electronegativity.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected. Symmetrical and asymmetrical N-H stretching of the primary amine group should appear around 3300-3500 cm⁻¹. Strong asymmetrical and symmetrical stretching bands for the nitro (-NO₂) group are expected near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Strong C-F stretching bands from the -CF₃ group will be prominent in the 1000-1350 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the nitro group and other substituents.
Protocol for Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A reverse-phase method is highly suitable for substituted anilines.[9]
Causality and Method Choice: Reverse-phase HPLC is chosen because it effectively separates compounds based on hydrophobicity. The trifluoromethyl group imparts significant nonpolar character to the molecule, allowing for strong retention and good separation on a nonpolar stationary phase like C18. UV detection is ideal as the aromatic nitro-aniline chromophore absorbs strongly in the UV region, providing high sensitivity.[10]
Step-by-Step Methodology:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water with 0.1% formic acid or trifluoroacetic acid (to ensure sharp peak shape by protonating any residual silanols on the stationary phase).
-
Solvent B: HPLC-grade Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 254 nm, or a more optimal wavelength determined by a PDA scan.
-
Injection Volume: 10 µL.[10]
-
Gradient Elution: Start with a higher polarity mixture (e.g., 60% A, 40% B) and ramp to a lower polarity (e.g., 10% A, 90% B) over 10-15 minutes. This ensures that any impurities with different polarities are effectively separated and eluted.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline.
-
Dissolve in 1 mL of the mobile phase (a 50:50 mixture of A and B is a good starting point) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Diagram 1. Standard workflow for purity analysis via RP-HPLC.
Experimental Protocols for Physicochemical Determination
The following protocols describe standard, self-validating methods for determining key physicochemical parameters.
Protocol for Melting Point Determination (Capillary Method)
Principle: This method relies on visually observing the temperature range over which a small, packed sample of the solid material transitions to the liquid phase. A sharp, narrow melting range is indicative of high purity.
-
Sample Preparation: Finely crush a small amount of the solid compound into a powder.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Thiele tube with mineral oil or a digital instrument).
-
Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (113 °C).[2][4]
-
Measurement: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Protocol for Solubility Determination (Shake-Flask Method)
Principle: This equilibrium method determines the saturation concentration of a solute in a given solvent at a specific temperature. It is considered a gold standard for solubility measurement.
-
System Preparation: Add an excess amount of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline to a known volume of the desired solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC protocol described in Section 4.1.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or µg/mL.
Diagram 2. Workflow for the shake-flask solubility determination method.
Safety, Handling, and Stability
Substituted nitroanilines are often classified as hazardous materials, and 5-Chloro-2-nitro-4-(trifluoromethyl)aniline should be handled with appropriate caution. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, hazard information for structurally similar compounds provides a strong basis for risk assessment.[11]
-
Hazard Classification: Based on analogues, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[12] Many nitroaromatic compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4]
-
Stability: The compound is stable under recommended storage conditions. However, like many nitroaromatic compounds, it may be sensitive to light and high temperatures, which could lead to degradation over time.
Conclusion
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a specialized chemical intermediate with a distinct set of physicochemical properties defined by its unique substitution pattern. Its measured melting point of 112-114 °C and predicted high boiling point and density are characteristic of a stable, solid aromatic compound. The strong electron-withdrawing nature of its substituents results in a very low predicted basicity (pKa), a critical factor for its reactivity and potential biological interactions. This guide provides the foundational data and validated experimental protocols necessary for scientists to confidently and safely utilize this compound in advanced chemical synthesis and drug discovery programs.
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Mary, Y. S., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 59-70. Retrieved from [Link]
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ResearchGate. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. Retrieved from [Link]
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